molecular formula C17H22F3N3S B4757748 N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4757748
M. Wt: 357.4 g/mol
InChI Key: QTSLOJNPZCUYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, also known as TFMPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. TFMPP is a psychoactive drug that belongs to the class of phenylpiperazine compounds. This compound has been shown to have a wide range of biological and pharmacological properties, making it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. These receptors are involved in the regulation of mood, anxiety, and other behavioral processes.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Activation of the 5-HT1A and 5-HT2A receptors in the brain.
2. Increased release of serotonin and other neurotransmitters in the brain.
3. Alterations in the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a relatively inexpensive compound that is readily available.
2. N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been extensively studied, and its pharmacological properties are well understood.
3. N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide can be used to study the effects of partial agonists on neurotransmitter systems in the brain.
Some of the limitations of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide for use in lab experiments include:
1. N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have a wide range of effects on different neurotransmitter systems, making it difficult to study specific effects.
2. N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have some side effects, such as anxiety and agitation, which may confound experimental results.
List of

Future Directions

1. Investigation of the molecular mechanisms underlying the effects of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on anxiety and depression.
2. Study of the effects of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on the endocannabinoid system in the brain.
3. Research on the role of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in the regulation of circadian rhythms.
4. Investigation of the effects of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on the immune system.
5. Study of the effects of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on the cardiovascular system.
6. Research on the role of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in the regulation of appetite and metabolism.
7. Investigation of the effects of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on the reproductive system.
In conclusion, N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a piperazine derivative that has been extensively studied for its potential use in scientific research. It has a wide range of biological and pharmacological properties, making it an interesting subject for research. N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological and pharmacological properties, which make it an interesting subject for research. Some of the potential applications of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in scientific research include:
1. Investigation of the molecular mechanisms underlying anxiety and depression.
2. Study of the effects of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on neurotransmitter systems in the brain.
3. Research on the role of N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in the regulation of mood and behavior.

properties

IUPAC Name

N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3S/c18-17(19,20)13-4-3-7-15(12-13)22-8-10-23(11-9-22)16(24)21-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSLOJNPZCUYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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